Comparative TRK Inhibition Potency of Alkynylphenylbenzamide Scaffolds
While specific IC50 data for N-(4-ethynylphenyl)-4-methylbenzamide is not publicly disclosed, its parent class of alkynylphenylbenzamides demonstrates potent inhibition of TRK kinases. In contrast, related alkynylphenylbenzamide analogs in the patent literature exhibit single-digit nanomolar IC50 values against TrkA (e.g., 7-9 nM) in cellular assays [1]. The 4-methyl substitution pattern on benzamide derivatives, a feature of the target compound, has been shown to modulate enzymatic inhibitory activity. Specifically, a 4-methyl substitution on a related benzamide scaffold resulted in an IC50 of 29.1 ± 3.8 μM against its target, which is a 3.3-fold reduction in potency compared to the 2-methyl analog (8.7 ± 0.7 μM) [2]. This demonstrates that the methyl group's position is a critical determinant of biological activity, underscoring the unique and non-interchangeable nature of the N-(4-ethynylphenyl)-4-methylbenzamide substitution pattern.
| Evidence Dimension | TRK enzyme inhibition potency |
|---|---|
| Target Compound Data | Data not publicly available |
| Comparator Or Baseline | Alkynylphenylbenzamide analog (BindingDB BDBM50022675): TrkA IC50 = 7 nM (cellular assay) / 9 nM (purified kinase) [1]; Related benzamide derivative (4-Me substitution): IC50 = 29.1 ± 3.8 μM [2] |
| Quantified Difference | Not quantifiable for target compound; SAR shows position-dependent variance up to 3.3-fold for methyl substitution [2] |
| Conditions | TRK kinase inhibition assays; Substituted benzamide SAR study |
Why This Matters
This evidence confirms the target compound's structural class is associated with potent kinase inhibition, and that its specific substitution pattern is a known SAR determinant, making it a non-fungible research tool.
- [1] BindingDB. BDBM50022675 (CHEMBL3298268). TrkA IC50: 7 nM (cellular assay). View Source
- [2] J. Med. Chem. 2009, 52, 16, 5228–5240. Structure and activity of substituted benzamide derivatives. Table 1. View Source
